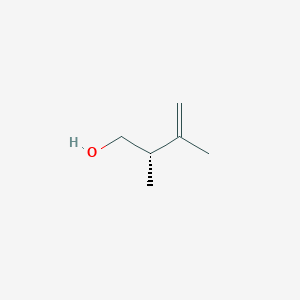
(2S)-2,3-Dimethylbut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3-Dimethylbut-3-en-1-ol: is an organic compound with the molecular formula C6H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,3-Dimethylbut-3-en-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2,3-Dimethylbut-3-en-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2S)-2,3-Dimethylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed:
Oxidation: (2S)-2,3-Dimethylbut-3-en-2-one.
Reduction: (2S)-2,3-Dimethylbutane.
Substitution: (2S)-2,3-Dimethylbut-3-en-1-chloride.
Scientific Research Applications
Chemistry: (2S)-2,3-Dimethylbut-3-en-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and stereoselective reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Mechanism of Action
The mechanism by which (2S)-2,3-Dimethylbut-3-en-1-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
(2R)-2,3-Dimethylbut-3-en-1-ol: The enantiomer of (2S)-2,3-Dimethylbut-3-en-1-ol, which has the opposite configuration at the chiral center.
2,3-Dimethylbutane-1-ol: A structural isomer with a different arrangement of atoms.
2,3-Dimethylbut-2-en-1-ol: A positional isomer with the double bond in a different location.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Properties
CAS No. |
82189-55-7 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2S)-2,3-dimethylbut-3-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3/t6-/m1/s1 |
InChI Key |
OSUIFWPTEFZCMB-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CO)C(=C)C |
Canonical SMILES |
CC(CO)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















